3-(2-Bromophenyl)propane-1-thiol
Description
Properties
IUPAC Name |
3-(2-bromophenyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOZIVUBKOZQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCS)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halide Substitution with Thiolate Anions
A direct method involves substituting a terminal halide in 3-(2-bromophenyl)propyl bromide with a thiolate nucleophile. The reaction typically employs sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, heating 3-(2-bromophenyl)propyl bromide with NaSH (1.2 equivalents) in DMF at 80°C for 12 hours yields the thiol product.
Mechanistic Insights :
The reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiolate anion displaces bromide. Steric hindrance from the 2-bromophenyl group may slow kinetics, necessitating elevated temperatures. Side reactions include elimination to form alkenes, particularly under strongly basic conditions.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Temperature (°C) | 80 | 72 |
| Reaction Time (h) | 12 | 72 |
| Nucleophile | NaSH | 72 |
Thiourea-Mediated Thiol Synthesis
Thiourea serves as a masked thiol source in this two-step protocol. First, 3-(2-bromophenyl)propyl bromide reacts with thiourea in ethanol under reflux to form the thiouronium salt. Subsequent hydrolysis with aqueous NaOH liberates the free thiol. This method avoids handling volatile thiols directly and improves safety.
Procedure :
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Thiouronium Salt Formation :
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Combine 3-(2-bromophenyl)propyl bromide (1.0 equiv), thiourea (1.5 equiv), and ethanol.
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Reflux for 6 hours.
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Hydrolysis :
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Add 2M NaOH and stir at room temperature for 2 hours.
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Acidify with HCl to precipitate the product.
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Yield : 68–75% (over two steps).
Reduction-Based Methods
Disulfide Reduction
Oxidation of thiol intermediates to disulfides followed by reduction offers a pathway to purify and stabilize the compound. For instance, 3-(2-bromophenyl)propane-1-thiol is treated with iodine in dichloromethane to form the disulfide, which is then reduced back using lithium aluminum hydride (LiAlH<sub>4</sub>) or sodium borohydride (NaBH<sub>4</sub>).
Critical Considerations :
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Oxidation Conditions : I<sub>2</sub> (0.5 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 1 hour.
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Reduction Conditions : NaBH<sub>4</sub> (2 equiv), THF, 25°C, 3 hours.
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Yield : 85% after reduction.
Thiol-Ene Addition Reactions
Radical-mediated thiol-ene reactions enable the addition of hydrogen sulfide (H<sub>2</sub>S) to alkenes. Starting with 3-(2-bromophenyl)propene, H<sub>2</sub>S gas is introduced under UV light in the presence of azobisisobutyronitrile (AIBN) as an initiator. This method achieves anti-Markovnikov addition, placing the thiol at the terminal position.
Reaction Setup :
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Substrate : 3-(2-bromophenyl)propene (1.0 equiv).
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Conditions : H<sub>2</sub>S (2 equiv), AIBN (0.1 equiv), hexane, UV light, 12 hours.
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Yield : 60–65%.
Limitations :
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Requires specialized equipment for gas handling.
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Competing polymerization of the alkene may occur.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable | Competing elimination | 68–75 |
| Disulfide Reduction | Purification via disulfide intermediate | Additional oxidation step | 85 |
| Thiol-Ene Addition | Regioselective | Requires H<sub>2</sub>S handling | 60–65 |
| Mitsunobu Reaction | Stereoretentive | Costly reagents | 55–60 |
Challenges and Optimization Strategies
Byproduct Mitigation
Purification Techniques
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Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates thiols from disulfides.
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Distillation : Vacuum distillation (80–90°C, 0.1 mmHg) is suitable for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
3-(2-Bromophenyl)propane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromophenyl group may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Bromophenyl)propan-1-ol
- Molecular Formula : C₉H₁₁BrO
- Molecular Weight : 215.09 g/mol
- Functional Group : Alcohol (-OH)
- Key Differences: Acidity: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), enabling easier deprotonation for nucleophilic reactions. Reactivity: The thiol group in the target compound can participate in Michael additions (e.g., immobilization on silanized nanoparticles) and redox reactions, unlike the alcohol . Lipophilicity: Estimated logP for 3-(2-bromophenyl)propane-1-thiol is ~3.1 (vs. ~2.5 for the alcohol), enhancing membrane permeability .
3-(4-Bromophenyl)thio-1-propanol (CAS 5738-82-9)
- Molecular Formula : C₉H₁₁BrOS
- Molecular Weight : 245.97 g/mol
- Functional Group : Thioether (-S-)
- Key Differences: Substituent Position: Para-bromophenyl vs. ortho-bromophenyl. Stability: Thioethers are less prone to oxidation than thiols, making them more stable in long-term storage .
3-(Methoxyamino)propane-1-thiol
- Molecular Formula: C₄H₁₁NOS
- Molecular Weight : 121.20 g/mol
- Functional Group: Thiol (-SH) and methoxyamino (-NH-OCH₃)
- Bioactivity: Methoxyamino derivatives are often explored for pharmacological applications, whereas bromophenyl-thiols may prioritize material science uses .
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol
- Molecular Formula : C₁₅H₁₈BrN₂OS
- Molecular Weight : 365.29 g/mol
- Functional Group : Imidazole-thiol
- Key Differences :
Data Table: Comparative Analysis
*Estimated properties based on structural analogs.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-bromophenyl)propane-1-thiol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves thiolation of halogenated intermediates. For example, 3-(Methoxyamino)propane-1-thiol was synthesized via reductive amination using NaCNBH3 in ethanol, followed by purification via silica gel thin-layer chromatography (TLC) . Adjusting solvent polarity (e.g., ethanol vs. ethyl acetate) and reaction time can optimize yield. Brominated aryl precursors, such as 2-bromophenyl derivatives, may require inert atmospheres to prevent oxidation of the thiol group .
Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, 3-(2-bromophenyl)-1-phenylpropan-1-one derivatives were confirmed using NMR (δ 7.01–7.75 ppm for aromatic protons) and NMR to resolve carbonyl and brominated carbons . Infrared (IR) spectroscopy identifies thiol (-SH) stretches (~2500 cm) and aryl C-Br bonds (~800 cm) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks.
Q. What safety protocols are recommended for handling brominated thiols like this compound?
- Methodological Answer : Brominated compounds require ventilation due to volatile byproducts. Safety data sheets (SDS) for structurally similar compounds (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol ) recommend using nitrile gloves, fume hoods, and emergency contacts for spill management . Thiols are prone to oxidation; storage under nitrogen or with stabilizers (e.g., BHT) is advised.
Advanced Research Questions
Q. How do steric and electronic effects of the 2-bromophenyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The ortho-bromine atom introduces steric hindrance, reducing accessibility to the thiol group. Computational studies (e.g., DFT) can map electron density around the sulfur atom. Comparative analysis with 3-(3-bromophenyl)propane-1-thiol (para-bromine) reveals differences in reaction rates with electrophiles like alkyl halides, quantified via kinetic assays .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational isomerism or solvent effects. For example, 3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one showed split signals in NMR due to hindered rotation around the C=O bond. Variable-temperature NMR or X-ray crystallography (e.g., C23–H23B bond analysis in imidazole derivatives) resolves such ambiguities .
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in thiol-mediated reactions of this compound?
- Methodological Answer : Radical trapping agents (e.g., TEMPO) or isotopic labeling () can distinguish pathways. For instance, 3-(4-Bromophenyl)-2-chloro-1-propene undergoes radical-initiated addition with thiols, monitored via EPR spectroscopy. Ionic pathways are confirmed by solvent polarity effects (e.g., higher yields in DMF vs. hexane) .
Q. What advanced purification techniques improve enantiomeric purity of chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) separates enantiomers. For diastereomeric resolution, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR analysis is effective. Recrystallization in chiral solvents (e.g., (R)-limonene) enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
